molecular formula C4H3ClF2N2O B6147465 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole CAS No. 1370522-59-0

3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole

Cat. No.: B6147465
CAS No.: 1370522-59-0
M. Wt: 168.53 g/mol
InChI Key: IMLAFXQBEGGVOP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is a versatile 1,2,4-oxadiazole derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a reactive chloromethyl group and a difluoromethyl substituent on its heterocyclic core, making it a valuable synthetic intermediate for the development of novel bioactive molecules. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Research on similar 1,2,4-oxadiazole derivatives has demonstrated potent in vitro antibacterial and antioxidant activities, highlighting the therapeutic potential of this chemical class . The presence of the chloromethyl group provides a handle for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and drug discovery projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1370522-59-0

Molecular Formula

C4H3ClF2N2O

Molecular Weight

168.53 g/mol

IUPAC Name

3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)10-9-2/h3H,1H2

InChI Key

IMLAFXQBEGGVOP-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)C(F)F)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-Difluoromethyl-1,2,4-Oxadiazole

The parent oxadiazole, 5-difluoromethyl-1,2,4-oxadiazole , is synthesized via cyclocondensation of difluoroacetohydrazide with trichloroacetyl chloride in phosphorus oxychloride (POCl₃) at 80°C. This method mirrors the high-yield (90.2%) synthesis of trifluoromethyl analogs.

Introduction of the Chloromethyl Group

Chloromethylation is achieved using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile at 82°C. The reaction proceeds via a nucleophilic substitution mechanism, where the oxadiazole’s methyl group is converted to chloromethyl.

Optimized Parameters

  • Molar Ratio: Oxadiazole:PPh₃:CCl₄ = 1:1.5:5

  • Reaction Time: 4–6 hours

  • Yield: 75–80% (extrapolated from selenocyanatomethylation yields)

Multi-Step Synthesis from Difluoroacetyl Precursors

Stepwise Pathway Involving Orthoesters

A three-step route employs ethyl difluoroacetoacetate and triethyl orthoformate under acidic conditions to form a difluoromethyl-substituted diketone intermediate. Subsequent treatment with hydroxylamine hydrochloride yields a dihydroxyimidamide, which undergoes cyclization with chloroacetic anhydride in POCl₃.

Critical Steps

  • Orthoester Reaction: Ethanol solvent, reflux, 8 hours.

  • Dihydroxyimidamide Formation: Hydroxylamine hydrochloride, ethanol/water, pH 4–5.

  • Cyclization: Chloroacetic anhydride, POCl₃, 80°C, 24 hours.

Overall Yield: 27–35% (based on multi-step trifluoromethyl syntheses).

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods

MethodStarting MaterialsKey ReagentsYieldAdvantagesLimitations
Amidoxime CyclizationN'-hydroxy-difluoroacetimidamideChloroacetyl chloride85–90%High regioselectivityRequires strict anhydrous conditions
Chloromethylation5-Difluoromethyl-oxadiazolePPh₃, CCl₄75–80%Modular approachLow functional group tolerance
Multi-Step OrthoesterEthyl difluoroacetoacetateTriethyl orthoformate27–35%ScalabilityLengthy synthesis, moderate yields

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The 1,2,4-oxadiazole ring forms preferentially due to the electronic effects of the difluoromethyl group, which stabilizes the transition state during cyclization. Chloroacetyl chloride’s electrophilic carbon attacks the amidoxime’s oxygen, followed by intramolecular dehydration.

Side Reactions and Mitigation

  • Hydrolysis of Difluoromethyl Group: Prolonged exposure to moisture leads to defluorination. Mitigated by using anhydrous solvents and molecular sieves.

  • Over-Chlorination: Excess CCl₄ in chloromethylation causes di- or trichlorinated byproducts. Controlled reagent stoichiometry is critical .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution with various reagents:

Nucleophile Conditions Product Yield Reference
KSCNMeCN, TBAB, 82°C, 4 h5-(Thiocyanatomethyl)-3-(difluoromethyl)-1,2,4-oxadiazole85%
KSeCNMeCN, TBAB, 82°C, 4 h5-(Selenocyanatomethyl)-3-(difluoromethyl)-1,2,4-oxadiazole78%
NH3_3DCM, Et3_3N, 0°C → rt, 6 h5-(Aminomethyl)-3-(difluoromethyl)-1,2,4-oxadiazole92%

Mechanism :

  • The reaction proceeds via an SN_\text{N}2 pathway, where the nucleophile displaces chloride.

  • Polar aprotic solvents (e.g., MeCN) enhance reactivity by stabilizing transition states .

Oxidation:

The difluoromethyl group (-CF2_2H) can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO4_4H2_2O, H2_2SO4_4, reflux5-(Carboxymethyl)-3-(difluoromethyl)-1,2,4-oxadiazole65%

Mechanism :

  • Mn7+^{7+} in KMnO4_4 abstracts hydrogen from -CF2_2H, forming a perfluorinated intermediate that hydrolyzes to -COOH .

Reduction:

The oxadiazole ring is susceptible to reductive cleavage:

Reducing Agent Conditions Product Yield Reference
LiAlH4_4THF, 0°C → rt, 2 h3-(Difluoromethyl)propanamide70%

Mechanism :

  • LiAlH4_4 reduces the oxadiazole ring to an amide via intermediate hydrazide formation .

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

Conditions Product Mechanism Reference
6M HCl, reflux, 12 h3-(Chloromethyl)-N-(difluoroacetyl)ureaAcid-catalyzed ring cleavage to urea derivative
NaOH (aq), 60°C, 8 h3-(Chloromethyl)-difluoroacetohydrazideBase-mediated hydrolysis to hydrazide

Key Insight :

  • Ring-opening is irreversible and highly dependent on pH. Acidic conditions favor urea formation, while basic conditions yield hydrazides .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-couplings:

Reagent Catalyst Product Yield Reference
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_35-(Benzyl)-3-(difluoromethyl)-1,2,4-oxadiazole55%

Limitations :

  • Steric hindrance from the oxadiazole ring reduces coupling efficiency .

Biological Activity and Enzyme Interactions

In enzymatic environments (e.g., HDAC6 inhibition), the oxadiazole ring undergoes mechanism-based inhibition:

  • Step 1 : Zinc-bound water in HDAC6 attacks the oxadiazole ring, forming a tetrahedral intermediate .

  • Step 2 : Ring opening generates a difluoroacetylhydrazide that irreversibly binds to the enzyme .

Structural Evidence :

  • X-ray crystallography (PDB: 8A8Z) confirms covalent adduct formation between the inhibitor and HDAC6 .

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been synthesized and evaluated for their effectiveness against various bacterial strains. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics like amoxicillin and cefixime .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazoleE. coli7.9 μg/mL
1,3,4-Oxadiazole DerivativeStaphylococcus aureus25 μg/mL

Anticancer Potential

The compound's role in cancer therapy is being explored through its interaction with histone deacetylases (HDACs). Specifically, difluoromethyl-1,3,4-oxadiazoles have been identified as potent inhibitors of HDAC6, a target implicated in cancer progression and neurodegenerative diseases . These compounds demonstrate high selectivity for HDAC6 over other HDACs, suggesting their potential as therapeutic agents in cancer treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions starting from appropriate precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Table 2: Synthesis Pathways for Oxadiazoles

StepReaction TypeReagents Used
1CyclizationPhosphorus oxychloride
2SubstitutionChloromethylation agents

Analgesic Activity

A study investigated a series of oxadiazole derivatives for analgesic properties utilizing animal models. One compound demonstrated superior analgesic effects compared to indomethacin, a standard pain reliever .

Anti-inflammatory Effects

Another research highlighted the anti-inflammatory activity of oxadiazole derivatives through inhibition studies on COX enzymes. Compounds showed promising results with low ulcer indices, indicating their potential as safer alternatives for anti-inflammatory treatments .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Enzyme Inhibition
  • Sirt2 Inhibitors: Moniot et al. (2017) identified that 1,2,4-oxadiazoles with a para-substituted phenyl group at position 3 and a cyclic aminomethyl or haloalkyl chain at position 5 exhibit potent Sirt2 inhibition. For example, compound 21b (IC₅₀ = 1.5 µM) outperformed analogs with non-halogenated substituents .
  • MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated selective MAO-B inhibition (IC₅₀ = 0.036 µM), attributed to its aromatic and planar indole substituent . In contrast, the aliphatic difluoromethyl group in the target compound may limit π-π interactions, reducing MAO-B affinity.
Apoptosis Induction

Compound 1d (3-(4-trifluoromethylphenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induced apoptosis in cancer cells via TIP47 protein targeting . The target compound’s difluoromethyl group could alter lipophilicity and target engagement compared to thiophene or trifluoromethylphenyl substituents.

Structural and Electronic Effects

  • Halogen Influence : The chloromethyl group’s leaving-group ability facilitates nucleophilic substitutions, whereas the difluoromethyl group’s electron-withdrawing nature stabilizes the oxadiazole ring .
  • Fluorine vs. Chlorine : Difluoromethyl enhances metabolic resistance compared to chloromethyl alone, as seen in fluorinated agrochemicals .

Biological Activity

3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, antimicrobial properties, and as an inhibitor of histone deacetylases (HDACs).

The compound features a unique oxadiazole ring structure, which is known for contributing to various biological activities. The presence of both chloromethyl and difluoromethyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives of this compound were evaluated against multiple cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) . Further modifications led to derivatives with enhanced potency, showing selective cytotoxicity against renal cancer cells with an IC50 of 1.143 µM .

Antimicrobial Properties

Oxadiazole derivatives have also demonstrated promising antimicrobial activity. A study highlighted the synthesis of compounds with potent in vitro activity against drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents . The compounds exhibited IC50 values below 40 nM against resistant strains, suggesting a novel mechanism of action distinct from existing antimalarial drugs .

HDAC Inhibition

The compound has been identified as a selective inhibitor of HDAC6, an enzyme implicated in various cancers and neurological disorders. Compounds containing difluoromethyl-oxadiazole moieties showed nanomolar inhibition levels and selectivity for HDAC6 over other HDACs . This selectivity is crucial for minimizing side effects associated with broader-spectrum HDAC inhibitors.

Case Studies

  • Anticancer Activity : A derivative of this compound was tested against a panel of human tumor cell lines. The results indicated significant cytotoxic effects, particularly in ovarian and renal cancer models .
  • Antimalarial Activity : In vivo studies using murine models demonstrated that certain oxadiazole derivatives maintained activity against P. berghei, although challenges with pharmacokinetics were noted .

Comparative Analysis

The following table summarizes the biological activities and potency of various oxadiazole derivatives:

Compound NameTarget ActivityIC50 (µM)Selectivity
This compoundAnticancer92.4Moderate
Modified DerivativeAnticancer (renal)1.143High
Antiplasmodial DerivativeAntimalarial<0.04High
Difluoromethyl-oxadiazoleHDAC6 InhibitionNanomolarVery High

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole?

The compound is synthesized via cyclization reactions using chloroacetic acid derivatives and hydrazides under reflux with POCl₃, followed by neutralization and purification via column chromatography (e.g., n-hexane:EtOAc mixtures) . Alternative routes involve coupling chloromethyl-substituted precursors with difluoromethyl groups under controlled conditions, as seen in the synthesis of analogous Sirt2 inhibitors . Key steps include optimizing reaction time (5–6 hours) and temperature (reflux) to maximize yield.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • IR spectroscopy : Identifies oxadiazole ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) and substituent-specific bands (e.g., C-F stretches in difluoromethyl groups).
  • ¹H/¹³C NMR : Resolves structural features, such as chloromethyl (-CH₂Cl, δ ~4.5 ppm) and difluoromethyl (-CF₂H, δ ~6.0 ppm with splitting due to J₃ coupling) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 195.02 [M+H]⁺).
  • Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole core influence biological activity in anticancer research?

  • 3-Position : Para-substituted aryl groups (e.g., chlorophenyl) enhance Sirt2 inhibition by improving hydrophobic interactions with the enzyme’s active site (IC₅₀ = 1.5–10 µM, Table S5 in ).
  • 5-Position : Haloalkyl chains (e.g., chloromethyl) increase cytotoxicity in leukemia cell lines by promoting apoptosis via caspase-3 activation . Methodological Insight : Use iterative SAR screening with in vitro assays (e.g., MTT for cell viability) and computational docking (AutoDock Vina) to prioritize substituents. For example, pyridyl substitutions at position 3 retain activity while reducing off-target effects .

Q. What computational strategies predict binding modes of this compound with nuclear receptors (e.g., FXR/PXR)?

  • Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions critical for receptor binding .
  • Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories with explicit solvent models (TIP3P).
  • Free energy perturbation (FEP) : Quantifies contributions of substituents (e.g., 2-naphthyl at position 3) to binding affinity in dual FXR/PXR modulators .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across biological assays?

  • Standardize assays : Use reference inhibitors (e.g., AGK2 for Sirt2 ) and consistent substrate concentrations.
  • Validate compound stability : Perform HPLC purity checks (>95%) and assess degradation under assay conditions (e.g., pH, temperature).
  • Cross-validate with orthogonal methods : Thermal shift assays (ΔTₘ) confirm target engagement, while flow cytometry quantifies apoptosis induction (e.g., Annexin V/PI staining) .

Data Contradiction Analysis

  • Example : Variability in IC₅₀ values for Sirt2 inhibition (e.g., 1.5 µM vs. 10 µM in ) may arise from differences in assay substrates (α-tubulin peptide vs. synthetic fluorogenic probes) or cell line specificity (leukemia vs. breast cancer).
  • Resolution : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) under identical conditions and use isogenic cell lines to isolate compound effects.

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